N-[(4-Chlorophenyl)carbamoyl]-2'-deoxyadenosine
Description
Molecular Architecture and IUPAC Nomenclature
N-[(4-Chlorophenyl)carbamoyl]-2'-deoxyadenosine is characterized by a hybrid structure combining a modified purine base, a deoxyribose sugar, and a chlorophenyl-carbamoyl substituent. The IUPAC name, 1-(4-chlorophenyl)-3-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-9H-purin-6-yl]urea , reflects its three primary components:
- 4-Chlorophenyl group : A benzene ring substituted with a chlorine atom at the para position.
- Urea linkage : Connects the chlorophenyl group to the purine base via a carbamoyl bridge.
- 2'-Deoxyadenosine backbone : Comprises a purine base (adenine) linked to a 2'-deoxyribose sugar in the β-D-configuration.
The molecular formula C₁₇H₁₈ClN₇O₄ and molecular weight of 404.8 g/mol distinguish it from native nucleosides. Key structural deviations include:
- Replacement of the hydroxyl group at the 2' position of ribose with hydrogen.
- Introduction of the N-[(4-chlorophenyl)carbamoyl] moiety at the N⁶ position of adenine.
Table 1: Molecular descriptors of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₈ClN₇O₄ |
| Molecular Weight (g/mol) | 404.8 |
| IUPAC Name | 1-(4-chlorophenyl)-3-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-9H-purin-6-yl]urea |
Properties
CAS No. |
922713-75-5 |
|---|---|
Molecular Formula |
C17H17ClN6O4 |
Molecular Weight |
404.8 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-3-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]urea |
InChI |
InChI=1S/C17H17ClN6O4/c18-9-1-3-10(4-2-9)22-17(27)23-15-14-16(20-7-19-15)24(8-21-14)13-5-11(26)12(6-25)28-13/h1-4,7-8,11-13,25-26H,5-6H2,(H2,19,20,22,23,27)/t11-,12+,13+/m0/s1 |
InChI Key |
NYANUNPKMOKGKX-YNEHKIRRSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)NC(=O)NC4=CC=C(C=C4)Cl)CO)O |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C(N=CN=C32)NC(=O)NC4=CC=C(C=C4)Cl)CO)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenyl)-3-(9-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)urea typically involves multiple steps, including the formation of the chlorophenyl group, the purine base, and the tetrahydrofuran ring. The reaction conditions often require the use of specific reagents and catalysts to ensure the correct formation of each part of the molecule.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods help to optimize the yield and purity of the final product while minimizing the production time and cost.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chlorophenyl)-3-(9-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)urea can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties and reactivity.
Reduction: Reduction reactions can convert the compound into different reduced forms, potentially affecting its biological activity.
Substitution: The chlorophenyl group can undergo substitution reactions, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines) for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may produce different oxidized derivatives, while substitution reactions may yield various substituted analogs of the original compound.
Scientific Research Applications
Chemical Structure and Mechanism of Action
N-[(4-Chlorophenyl)carbamoyl]-2'-deoxyadenosine is characterized by the substitution of a chlorophenyl group at the carbamoyl position of the 2'-deoxyadenosine structure. This modification can influence the compound's interaction with biological targets, particularly nucleoside transporters and kinases involved in nucleotide metabolism.
Anticancer Properties
The anticancer potential of this compound can be inferred from studies on other deoxyadenosine derivatives. For instance, compounds like 2-chloro-2'-deoxyadenosine have been successfully used in treating hematological malignancies such as hairy-cell leukemia and chronic lymphocytic leukemia due to their cytotoxic effects on lymphocytes .
Case Study: Hairy-Cell Leukemia
In clinical settings, 2-chloro-2'-deoxyadenosine has achieved high response rates in hairy-cell leukemia patients. A similar efficacy could be anticipated for this compound based on its structural properties.
Research on P2Y Receptors
Recent studies have explored the interactions of nucleoside analogs with purinergic receptors, specifically P2Y receptors. These receptors are implicated in various physiological processes, including neurotransmission and inflammation. The potential modulation of these receptors by this compound may offer new avenues for therapeutic interventions in neurodegenerative diseases .
Comparison of Related Compounds
| Compound Name | Structure Type | Primary Application | Efficacy |
|---|---|---|---|
| This compound | Nucleoside Analog | Antiviral/Anticancer | Under Investigation |
| 2-chloro-2'-deoxyadenosine | Nucleoside Analog | Anticancer | High response rate |
| Adefovir | Nucleotide Analog | Antiviral | Effective against HBV |
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-3-(9-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares N-[(4-Chlorophenyl)carbamoyl]-2'-deoxyadenosine with structurally related compounds, focusing on synthesis, bioactivity, and structure-activity relationships (SAR).
Pyridine-3-Sulfonamide Derivatives
A series of 4-substituted-N-(phenylcarbamoyl)-3-pyridinesulfonamides (e.g., compounds 16 , 19 , 21 ) share the 4-chlorophenylcarbamoyl moiety. Key comparisons include:
Key Findings :
- The 4-chlorophenylcarbamoyl group enhances anticancer activity and selectivity compared to unsubstituted phenyl or dichlorophenyl analogs. Compound 21 , bearing both 4-chlorophenyl and 3,4-dichlorophenyl groups, exhibited the highest potency and selectivity, suggesting synergistic effects from halogenation .
- The position and number of chlorine atoms significantly influence activity. For example, 3,4-dichlorophenyl substitution (compound 21) improved GI₅₀ values by ~30% compared to monosubstituted analogs .
Carbamoylsulfonamide Derivatives
Carbamoylsulfonamides with 4-chlorophenyl groups (e.g., 2-[N-(4-chlorophenyl)carbamoyl]benzenesulfonamide) demonstrate stabilized molecular architectures via hydrogen bonding, leading to enhanced solubility and bioavailability.
Halogen-Substituted Aryl Derivatives
The influence of halogen substitution on bioactivity is further illustrated by N-aryl maleimide derivatives:
Biological Activity
N-[(4-Chlorophenyl)carbamoyl]-2'-deoxyadenosine is a nucleoside analog that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which allows it to interact with various biological targets, including enzymes and receptors. Understanding its biological activity is crucial for exploring its therapeutic applications.
- Molecular Formula : C17H17ClN6O4
- Molecular Weight : 404.8 g/mol
- IUPAC Name : 1-(4-chlorophenyl)-3-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-9H-purin-6-yl]urea
The biological activity of this compound primarily involves its interaction with specific molecular targets:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes, including cholinesterases, which play a critical role in neurotransmission and are implicated in neurodegenerative diseases.
- Receptor Modulation : It may also modulate receptor activities, particularly those involved in cellular signaling pathways.
Enzyme Inhibition Studies
Table 1 summarizes the inhibitory effects of this compound on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).
The data indicates that this compound exhibits significant inhibitory activity against both AChE and BChE, with a notably low IC50 value for BChE, suggesting a strong potential for therapeutic applications in conditions like Alzheimer's disease.
Study on Cholinesterase Inhibition
In a study conducted to evaluate the efficacy of various carbamate derivatives, this compound was found to be one of the most effective inhibitors of AChE compared to established drugs like rivastigmine. The study highlighted the compound's ability to induce a substantial reduction in enzyme activity, which is crucial for managing cholinergic dysfunctions in neurodegenerative disorders .
Pharmacokinetic Profile
Research into the pharmacokinetics of this compound suggests that it possesses favorable absorption and distribution characteristics. The compound's structure allows it to efficiently cross biological membranes, enhancing its potential as a therapeutic agent .
Q & A
Q. What are the recommended synthetic routes for N-[(4-Chlorophenyl)carbamoyl]-2'-deoxyadenosine, and how do reaction conditions influence product purity?
Answer: The synthesis typically involves coupling 2'-deoxyadenosine with a 4-chlorophenyl carbamoyl precursor. Key steps include:
- Activation of the carbamoyl group : Use coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate amide bond formation .
- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility and reaction efficiency .
- Purification : Column chromatography (silica gel, gradient elution with CH₂Cl₂/MeOH) or preparative HPLC is critical to isolate the product from byproducts such as unreacted starting materials or oxidation byproducts .
- Purity validation : Monitor via TLC (Rf comparison) and HPLC (≥95% purity threshold) .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
Answer: A multi-technique approach is essential:
- NMR spectroscopy :
- Mass spectrometry : High-resolution ESI-MS or MALDI-TOF confirms the molecular ion peak (e.g., [M+H]⁺) and rules out unintended substitutions .
- X-ray crystallography : For unambiguous confirmation, grow single crystals via slow evaporation in EtOH/H₂O and analyze using CCDC deposition protocols .
Advanced Research Questions
Q. What strategies are effective in resolving contradictory biological activity data reported for this compound derivatives across studies?
Answer: Contradictions often arise from variations in assay conditions or structural modifications. Address these by:
- Standardized bioassays : Replicate studies under controlled conditions (e.g., fixed cell lines, uniform ATP concentrations in kinase assays) .
- Orthogonal assays : Compare results across multiple platforms (e.g., enzymatic inhibition vs. cellular cytotoxicity) to distinguish direct target effects from off-target interactions .
- Structure-activity relationship (SAR) analysis : Systematically modify substituents (e.g., replacing the 4-chlorophenyl group with fluorophenyl or methylphenyl) to isolate critical pharmacophores .
Q. How can computational modeling guide the optimization of this compound for enhanced target binding affinity?
Answer: Use computational tools to refine interactions with biological targets (e.g., DNA polymerases or kinases):
- Molecular docking (AutoDock Vina, Glide) : Predict binding poses of the chlorophenyl carbamoyl group in active sites. Prioritize derivatives with favorable hydrophobic interactions .
- Molecular dynamics (MD) simulations (GROMACS) : Simulate ligand-protein stability over 100 ns trajectories to identify residues critical for binding .
- Free-energy perturbation (FEP) : Quantify ΔΔG values for substituent modifications to rank synthetic priorities .
Q. What analytical methods are suitable for detecting degradation products of this compound under physiological conditions?
Answer:
- LC-MS/MS : Use reverse-phase C18 columns and gradient elution (water/acetonitrile + 0.1% formic acid) to separate and identify hydrolyzed products (e.g., free 4-chlorophenylcarbamic acid or deoxyadenosine) .
- Stability studies : Incubate the compound in PBS (pH 7.4, 37°C) and sample at intervals (0, 24, 48 hrs). Compare degradation profiles with reference standards .
Q. How can researchers design analogs of this compound to improve metabolic stability?
Answer:
- Modify the carbamoyl linkage : Replace the labile amide bond with a urea or thiourea group to resist enzymatic hydrolysis .
- Sugar moiety modifications : Introduce 2'-fluoro or 2'-O-methyl groups to the deoxyribose to block nucleases .
- Prodrug strategies : Mask the 5'-OH group with phosphoramidate or acyloxyalkyl esters to enhance bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
